molecular formula C14H8ClN3O3S B15042260 N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide

N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide

Cat. No.: B15042260
M. Wt: 333.7 g/mol
InChI Key: RJVOSSOGDUDYNO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-chloro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential antibacterial and antifungal activities.
  • Studied for its role in inhibiting certain enzymes and proteins.

Medicine:

  • Explored as a potential anticancer agent due to its ability to interfere with cell proliferation.
  • Evaluated for its anti-inflammatory properties.

Industry:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects. Additionally, the compound’s ability to interfere with cell signaling pathways can contribute to its anticancer properties .

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-5-nitrobenzamide
  • N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide

Comparison:

Properties

Molecular Formula

C14H8ClN3O3S

Molecular Weight

333.7 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide

InChI

InChI=1S/C14H8ClN3O3S/c15-10-6-5-8(18(20)21)7-9(10)13(19)17-14-16-11-3-1-2-4-12(11)22-14/h1-7H,(H,16,17,19)

InChI Key

RJVOSSOGDUDYNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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